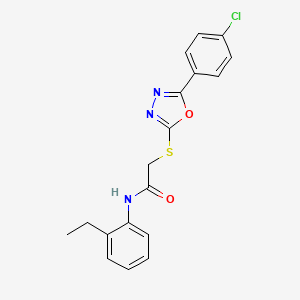
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group, a fluorobenzyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Ether: The reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form 3-ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde.
Oxadiazole Ring Formation: The condensation of the benzaldehyde derivative with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with cyanogen bromide to yield the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 5-(3-Ethoxy-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Ethoxy-4-((4-bromobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
The uniqueness of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable molecule for further research and development.
属性
分子式 |
C17H16FN3O3 |
|---|---|
分子量 |
329.32 g/mol |
IUPAC 名称 |
5-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H16FN3O3/c1-2-22-15-9-12(16-20-21-17(19)24-16)5-8-14(15)23-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3,(H2,19,21) |
InChI 键 |
DJSRQMKZCBGSQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




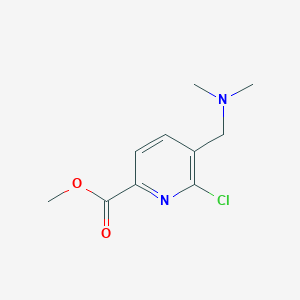

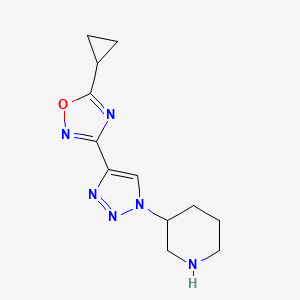

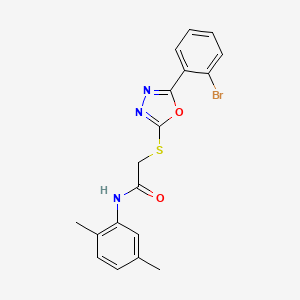


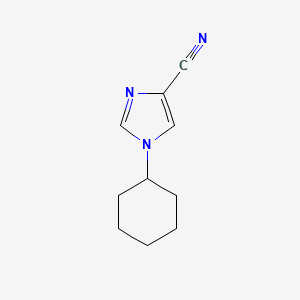
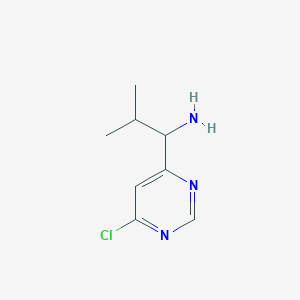
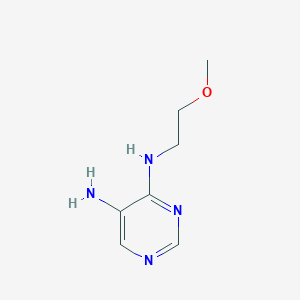
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11781983.png)
